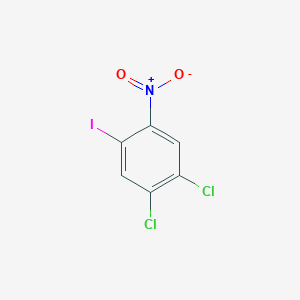

1,2-Dichloro-4-iodo-5-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dichloro-4-iodo-5-nitrobenzene is an organic compound with the molecular formula C6H2Cl2INO2 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Nitration: The nitration of 1,2-dichlorobenzene to form 1,2-dichloro-4-nitrobenzene.

Iodination: The iodination of 1,2-dichloro-4-nitrobenzene to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and iodination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dichloro-4-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium fluoride and ammonia.

Reduction: Iron powder is often used for the reduction of the nitro group.

Oxidation: Various oxidizing agents can be used depending on the desired product.

Major Products Formed

2-Chloro-1-fluoro-4-nitrobenzene: Formed through nucleophilic substitution with potassium fluoride.

2-Chloro-4-nitroaniline: Formed through nucleophilic substitution with ammonia.

3,4-Dichloroaniline: Formed through the reduction of the nitro group with iron powder.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

1,2-Dichloro-4-iodo-5-nitrobenzene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of agrochemicals and pharmaceuticals due to its ability to undergo electrophilic aromatic substitution reactions.

Reactions Involving this compound

The compound participates in several chemical reactions:

- Nucleophilic Substitution Reactions : The presence of halogen atoms allows for nucleophilic substitutions, leading to the formation of various derivatives. For instance:

- Reaction with potassium fluoride produces 2-chloro-1-fluoro-4-nitrobenzene , used in herbicide synthesis.

- Reaction with ammonia yields 2-chloro-4-nitroaniline , a precursor for diazo dyes.

| Reaction Type | Reagent | Product |

|---|---|---|

| Nucleophilic Substitution | Potassium Fluoride | 2-Chloro-1-fluoro-4-nitrobenzene |

| Nucleophilic Substitution | Ammonia | 2-Chloro-4-nitroaniline |

| Reduction | Iron Powder | 3,4-Dichloroaniline |

Biological Applications

Investigations into Biological Activity

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules and its effects on cellular processes. For example:

- Toxicological Studies : The compound has been evaluated for its toxicity and mutagenic potential. It exhibits mutagenic activity in certain bacterial assays (e.g., Salmonella typhimurium) but not in mammalian cell tests. This discrepancy highlights the need for further investigations into its biological effects.

Medicinal Chemistry

Drug Development Potential

Due to its structural properties, this compound is being studied for potential applications in drug development. It may serve as a precursor for synthesizing novel pharmaceutical compounds with specific therapeutic targets.

Industrial Applications

Production of Agrochemicals and Dyes

The compound is utilized in the industrial sector for producing various agrochemicals and dyes. Its derivatives play essential roles in formulating herbicides and bactericides.

Case Study 1: Synthesis of Herbicides

A study demonstrated the successful synthesis of a new herbicide using this compound as an intermediate. The process involved multiple steps of nucleophilic substitution and reduction reactions, resulting in a compound with enhanced efficacy against specific weed species.

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was conducted on laboratory animals exposed to varying doses of this compound. The findings indicated significant hematological toxicity at higher doses, prompting recommendations for handling protocols in industrial settings.

Mécanisme D'action

The mechanism of action of 1,2-Dichloro-4-iodo-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro and halogen atoms makes the compound highly reactive towards nucleophiles. The pathways involved include the formation of intermediates that facilitate further chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the iodine atom.

1,2-Dichloro-4-fluoro-5-nitrobenzene: Similar structure with a fluorine atom instead of iodine.

3,4-Dichloronitrobenzene: Similar structure but different substitution pattern.

Uniqueness

1,2-Dichloro-4-iodo-5-nitrobenzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The iodine atom can participate in unique substitution reactions and influence the overall reactivity of the compound.

Activité Biologique

1,2-Dichloro-4-iodo-5-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its biological activity and potential implications in toxicology and pharmacology. This article discusses its biological effects, toxicity, mutagenicity, and environmental impact, supported by case studies and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C6H3Cl2I N O2

- CAS Number : 99-54-7

Toxicological Profile

This compound exhibits significant toxicity in various biological systems. The primary effects include:

- Acute Toxicity : The compound causes lethargy, weakness, and in severe cases, collapse and coma. The LD50 for acute oral toxicity in rats ranges from 625 to 950 mg/kg body weight (bw) .

- Chronic Toxicity : Repeated exposure has shown effects on the hematological system and kidneys. A NOAEL (No Observed Adverse Effect Level) of 4 mg/kg bw/day was identified from a 28-day oral study .

Mutagenicity and Genotoxicity

Research indicates that this compound exhibits mutagenic properties:

- In vitro Studies : It showed mutagenic activity in Salmonella typhimurium but not in Chinese Hamster Ovary (CHO) cells. Chromosomal aberrations were induced in V79 cells only at cytotoxic concentrations .

- In vivo Studies : No clastogenic activity was observed in rats under the conditions tested, indicating a lack of genotoxicity at non-toxic doses .

Reproductive Toxicity

A subacute study indicated no damage to reproductive organs despite systemic toxicity at high doses. However, maternal exposure led to developmental effects in offspring, likely due to methaemoglobinemia .

Environmental Impact

The compound is highly toxic to aquatic organisms:

| Organism Type | Test Organism | LC50/EC50 Value |

|---|---|---|

| Fish | Leuciscus idus | 3.1 mg/L (48 h LC50) |

| Daphnia | Daphnia magna | 3.0 mg/L (24 h EC50) |

| Algae | Scenedesmus obliquus | 5.8 mg/L (48 h ErC50) |

Bioconcentration factors for fish range from 26 to 65, indicating a medium potential for bioaccumulation .

Human Exposure

While direct human poisoning cases involving this compound are scarce, occupational exposure studies have reported hematological changes consistent with animal studies. These findings suggest plausible associations between exposure levels and observed health effects .

Environmental Remediation

In contaminated sites, remediation efforts have focused on the chemical's degradation pathways and its potential ecological risks. Studies emphasize the importance of preventing environmental release due to its long-term persistence and toxicity .

Propriétés

IUPAC Name |

1,2-dichloro-4-iodo-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUAKXBFFAYDRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.